molecular formula C10H14N2OS B2883011 N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide CAS No. 2305384-52-3

N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide

Cat. No. B2883011
CAS RN: 2305384-52-3
M. Wt: 210.3
InChI Key: RFYCXUZODWHSIZ-UHFFFAOYSA-N
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Description

N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in humans and other animals. Despite its toxic effects, MPTP has been a valuable tool for studying the mechanisms of Parkinson's disease and developing potential treatments for this debilitating condition.

Mechanism of Action

N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide is a prodrug that is converted into the toxic metabolite MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it disrupts mitochondrial function and leads to cell death. This selective toxicity for dopaminergic neurons is due to the high expression of the dopamine transporter in these cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well-studied and have been used to gain insights into the underlying mechanisms of Parkinson's disease. This compound causes a decrease in dopamine levels in the brain, leading to motor deficits and other Parkinson's disease-like symptoms. It also causes oxidative stress and mitochondrial dysfunction, which are thought to contribute to the degeneration of dopaminergic neurons.

Advantages and Limitations for Lab Experiments

N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide has several advantages as a research tool for studying Parkinson's disease. It is a potent and selective neurotoxin that can induce Parkinson's disease-like symptoms in animal models, allowing for the study of disease progression and potential treatments. However, this compound also has several limitations, including its toxicity and potential for off-target effects. It is important to use appropriate safety precautions and controls when using this compound in lab experiments.

Future Directions

There are several future directions for research involving N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide and Parkinson's disease. One area of focus is the development of new treatments that can prevent or slow the progression of Parkinson's disease. Another area of research is the identification of biomarkers that can be used to diagnose Parkinson's disease at an early stage. Additionally, there is ongoing research into the underlying mechanisms of Parkinson's disease and the role of environmental factors in its development.

Synthesis Methods

N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide can be synthesized by the reaction of 4-methylthiazole with acrylonitrile, followed by reduction with lithium aluminum hydride and subsequent reaction with propionyl chloride. The resulting compound is then purified by recrystallization to obtain this compound in its pure form.

Scientific Research Applications

N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide has been used extensively in scientific research to investigate the mechanisms of Parkinson's disease. It is commonly used to induce Parkinson's disease-like symptoms in animal models, such as mice and monkeys, which can then be used to study the disease progression and potential treatments. This compound has also been used to identify the specific brain regions and neuronal pathways that are affected by Parkinson's disease.

properties

IUPAC Name

N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-3-9(13)11-6-4-5-10-12-8(2)7-14-10/h3,7H,1,4-6H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYCXUZODWHSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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